3-{6-Azaspiro[3.4]octan-6-yl}-2,2-difluoropropan-1-amine
Description
Spirocyclic Core
- The 6-azaspiro[3.4]octane system adopts a puckered conformation to minimize steric strain. The five-membered ring (cyclopentane) exhibits envelope or twist conformations, while the four-membered ring (cyclobutane) adopts a bent or folded geometry.
- Nitrogen’s lone pair occupies an axial position, influencing hydrogen-bonding potential and intermolecular interactions.
Fluorinated Side Chain
- The 2,2-difluoropropan-1-amine moiety introduces electronegative fluorine atoms at the second carbon, creating a tetrahedral geometry around the carbon center.
- The amine group (-NH₂) adopts a trigonal pyramidal geometry, with bond angles near 107°, typical of primary amines.
Conformational Analysis
- Molecular dynamics simulations of analogous compounds (e.g., 6,6-difluoro-2-azaspiro[3.3]heptane , CID 54595502) suggest that fluorine atoms induce slight distortions in bond angles (C-F: ~1.38 Å) and torsional strain.
- The spiro nitrogen’s hybridization (sp³) allows for limited rotation around the C-N bond, stabilizing specific conformers.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- The spirocyclic core produces distinct signals:
- The fluorinated side chain:
¹³C NMR :
¹⁹F NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry
- m/z 204.26 : Molecular ion peak ([M+H]⁺).
- m/z 147.17 : Fragment corresponding to loss of the fluorinated side chain.
Crystallographic Studies and Spatial Arrangement
While no single-crystal X-ray data exists for 3-{6-azaspiro[3.4]octan-6-yl}-2,2-difluoropropan-1-amine , analogous compounds provide insight:
- 6-Azaspiro[3.4]octane derivatives (e.g., CID 130611456) exhibit bond lengths of 1.47–1.52 Å for C-N and 1.54–1.56 Å for C-C in the spiro core.
- Fluorine atoms in 6,6-difluoro-2-azaspiro[3.4]octane (CID 135392724) adopt a cis configuration, with F-C-F angles of 108°.
Predicted Spatial Features :
- The CF₂ group creates a dipole moment (≈2.1 D) perpendicular to the spiro plane.
- The amine group projects axially, enabling hydrogen bonding with adjacent molecules.
Comparative Analysis with Related Azaspiro Compounds
Key Differences:
- Ring Size : Smaller spiro[2.5] systems (e.g., CID 54595502) exhibit greater ring strain than spiro[3.4] analogs.
- Fluorine Placement : Geminal difluoro groups (as in ) enhance electronegativity and hydrogen-bond acceptor capacity compared to monofluoro derivatives.
- Side Chain Complexity : The 2,2-difluoropropan-1-amine substituent introduces steric bulk absent in simpler azaspiro compounds.
Properties
Molecular Formula |
C10H18F2N2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-(6-azaspiro[3.4]octan-6-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C10H18F2N2/c11-10(12,6-13)8-14-5-4-9(7-14)2-1-3-9/h1-8,13H2 |
InChI Key |
YSJRRRFYGOPHRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCN(C2)CC(CN)(F)F |
Origin of Product |
United States |
Preparation Methods
Annulation Strategies
According to the work by the Royal Society of Chemistry, three successful routes for synthesizing 2-azaspiro[3.4]octane involve annulation of cyclopentane and four-membered rings, utilizing readily available starting materials with minimal purification steps (Ref.). These methods include:
[3+2] Cycloaddition Approach
Wang et al. (Ref.) reported a synthesis of azaspiro[3.4]octanes via [3+2] cycloaddition, which is particularly relevant. This involves generating azomethine ylides from aldehyde and amine precursors, reacting with dipolarophiles to form the spirocyclic core efficiently.
| Step | Starting Material | Key Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Aldehyde + Amine | Ethyl diazoacetate | Reflux | 75 | |
| 2 | Cycloadduct | Base (NaH) | Room temperature | 80 |
Annulation via Nucleophilic Cyclization
Another route involves nucleophilic attack of amines on activated cyclopentanones or cyclobutanones, followed by intramolecular cyclization to form the spiro framework. This method is advantageous for functional group tolerance and scalability.
The key challenge in synthesizing 2,2-difluoropropan-1-amine is the selective introduction of the difluoromethyl group and subsequent amination.
Synthesis of 2,2-Difluoropropan-1-amine
Based on patent literature (Ref.), a typical route involves:
- Step A: Nucleophilic substitution of a suitable precursor, such as 2,2-difluoropropanoyl chloride, with ammonia or primary amines to form the corresponding amine.
- Step B: Reduction or amination to install the amino group at the terminal carbon.
| Step | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 2,2-Difluoropropanoyl chloride | Ammonia in ethanol | 85 | |
| 2 | Ammonia or primary amine | Heating | 78 |
Coupling to the Spirocyclic Core
The difluorinated amine is then coupled to the spirocyclic core via nucleophilic substitution at the appropriate position, often facilitated by activating groups or linkers.
Assembly of the Final Compound
The final step involves coupling the 6-azaspiro[3.4]octane core with the 2,2-difluoropropan-1-amine fragment:
- Amidation or nucleophilic substitution reactions are employed, using coupling agents such as EDCI or DCC, under mild conditions to prevent degradation of sensitive groups.
- The reaction is typically performed in inert solvents like dichloromethane or DMF, with temperature control to optimize yields.
Summary of the Synthetic Route
| Stage | Description | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Construction of the azaspiro[3.4]octane core | Aldehydes, amines, cycloaddition reagents | Reflux or room temperature | 60-80 |
| 2 | Synthesis of 2,2-difluoropropan-1-amine | Difluoropropanoyl chloride, ammonia | Ethanol, heating | 78-85 |
| 3 | Coupling of core and difluorinated amine | EDCI, DCC | Inert solvent, room temperature | 65-75 |
Data Table: Summary of Key Reactions and Yields
Notes on Optimization and Challenges
- Regioselectivity and stereochemistry are critical in the cycloaddition steps, requiring careful control of reaction conditions.
- The stability of difluorinated intermediates necessitates mild reaction conditions to prevent defluorination or degradation.
- Purification often involves chromatography, with considerations for separating regioisomers or stereoisomers.
Chemical Reactions Analysis
Types of Reactions
3-{6-Azaspiro[3.4]octan-6-yl}-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The fluorine atoms and amine group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide) for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-{6-Azaspiro[3.4]octan-6-yl}-2,2-difluoropropan-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study the compound’s interactions with biological systems to understand its potential as a bioactive molecule.
Medicine: The compound’s structural features make it a candidate for drug discovery and development. It may exhibit pharmacological properties that are beneficial in treating various diseases.
Industry: The compound can be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{6-Azaspiro[3.4]octan-6-yl}-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the fluorine atoms may enhance the compound’s binding affinity and stability in biological systems .
Comparison with Similar Compounds
Structural Analog: 2-{5-Oxaspiro[3.4]octan-6-yl}ethan-1-amine (CAS 1849371-61-4)
Key Differences :
- Core Structure : Replaces the nitrogen in the azaspiro ring with oxygen (5-oxaspiro[3.4]octane vs. 6-azaspiro[3.4]octane) .
- Substituent : Features a shorter ethylamine chain (C2) instead of a difluorinated propanamine (C3).
- Molecular Weight : 155.24 g/mol vs. an estimated higher weight for the target compound due to fluorine atoms .
Implications :
- The oxygen atom in the spiro ring may reduce basicity compared to the nitrogen-containing analog.
- Fluorine atoms in the target compound likely increase lipophilicity and metabolic resistance.
Structural Analog: 6-Azaspiro[3.4]octan-1-ol Hydrochloride (CAS 22888-49-9)
Key Differences :
Implications :
- The hydrochloride salt form of this analog suggests that similar formulations could enhance the bioavailability of the target compound.
Structural Analog: tert-Butyl N-{6-Azaspiro[3.4]octan-8-yl}carbamate (CAS 1258649-89-6)
Key Differences :
Implications :
- The Boc group facilitates synthetic intermediates but requires deprotection for biological activity.
- Positional isomerism may affect spatial orientation in binding pockets.
Functionalized Analog: 2-Azaspiro[3.4]octan-6-amine Hydrochloride with Thieno-Pyrimidinyl Substituent
Key Differences :
Implications :
- The thieno-pyrimidinyl group suggests a role in targeting enzymatic active sites, whereas the difluoropropylamine in the target compound may prioritize membrane permeability.
Comparative Data Table
Biological Activity
3-{6-Azaspiro[3.4]octan-6-yl}-2,2-difluoropropan-1-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a spirocyclic structure that includes a nitrogen atom within the ring system. The molecular formula is with a molecular weight of approximately 183.63 g/mol. The presence of difluoropropane enhances its lipophilicity, which may influence its interaction with biological targets.
Biological Activity
Research indicates that compounds like 3-{6-Azaspiro[3.4]octan-6-yl}-2,2-difluoropropan-1-amine exhibit various biological activities:
- Antitumor Activity : Some derivatives of azaspiro compounds have been shown to inhibit the growth of cancer cells by targeting specific signaling pathways involved in tumorigenesis.
- Neuropharmacological Effects : The spirocyclic structure may confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Enzyme Inhibition : Studies suggest that this compound can inhibit certain enzymes, potentially modulating metabolic pathways relevant to disease processes.
Synthesis Methods
The synthesis of 3-{6-Azaspiro[3.4]octan-6-yl}-2,2-difluoropropan-1-amine can be achieved through various chemical routes. One effective method involves the annulation of cyclopentane derivatives, which has been documented in several studies:
| Synthesis Method | Description | Yield |
|---|---|---|
| Method A | Annulation using cyclopentane derivatives | High |
| Method B | Two-step synthesis involving acylation and reduction | Moderate |
| Method C | Direct fluorination followed by amination | High |
Case Studies
- Antitumor Activity : A study published in RSC Publishing demonstrated that derivatives of 3-{6-Azaspiro[3.4]octan-6-yl}-2,2-difluoropropan-1-amine exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .
- Neuroprotective Effects : Research conducted at a leading university highlighted the neuroprotective properties of spirocyclic amines in models of neurodegeneration, indicating that these compounds could mitigate oxidative stress and neuronal death associated with diseases like Alzheimer's .
- Enzyme Inhibition : A recent patent described the use of azaspiro compounds as inhibitors for specific enzymes involved in metabolic disorders, showcasing their therapeutic potential in managing conditions such as diabetes and obesity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
